molecular formula C11H21NO4 B8015080 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

Cat. No.: B8015080
M. Wt: 231.29 g/mol
InChI Key: KYNLCVANIZMWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid is a chemical compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid typically involves the reaction of 5-aminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature . The reaction can be summarized as follows:

5-aminopentanoic acid+Boc2O5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid\text{5-aminopentanoic acid} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 5-aminopentanoic acid+Boc2​O→5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process . These systems allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via nucleophilic addition-elimination reactions, forming a carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the efficiency of this process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid is unique due to the presence of both a Boc group and a methyl group on the amine. This combination provides specific reactivity and stability characteristics that are valuable in various synthetic applications .

Biological Activity

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid, also known by its CAS number 124073-08-1, is a compound that has garnered attention in the fields of chemistry and biology due to its role in peptide synthesis and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and implications in medicinal chemistry.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group that is crucial for its function in peptide synthesis.

The biological activity of this compound primarily revolves around its role as a substrate in enzyme-catalyzed reactions. The Boc group protects the amino group, preventing premature reactions during peptide synthesis. Upon removal of the Boc group under acidic conditions, the amino group becomes reactive, allowing for the formation of peptide bonds through interactions with carboxyl groups.

Enzyme Interactions

The compound is known to interact with various enzymes, particularly proteases, which cleave the Boc group to activate the amino acid. This activation is essential for subsequent metabolic reactions related to peptide and protein synthesis .

Biological Applications

1. Peptide Synthesis
this compound is extensively used in peptide synthesis due to its ability to form stable amide bonds. It serves as a building block for various peptides that play critical roles in biological processes.

2. Enzyme-Substrate Studies
The compound can be utilized to study enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms of action.

3. Pharmaceutical Development
Its role in synthesizing bioactive peptides makes it valuable in drug development, particularly for designing enzyme inhibitors and other therapeutic agents .

Cellular Effects

The effects of this compound on cellular processes include:

  • Influence on Cell Signaling : By participating in peptide synthesis, the compound can affect signaling pathways critical for cell function.
  • Gene Expression Modulation : It may influence gene expression through the availability of specific peptides that act as signaling molecules.
  • Cellular Metabolism : The compound contributes to metabolic pathways by providing essential building blocks for protein synthesis.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various contexts:

StudyFindings
Demonstrated its role in synthesizing peptides and studying enzyme interactions.
Explored its use in pharmaceutical applications, particularly as a precursor for bioactive compounds.
Investigated its effects on cellular metabolism and gene expression modulation through peptide synthesis.

Dosage and Toxicity

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Generally well-tolerated and effective for facilitating peptide synthesis.
  • High Doses : Potentially toxic, leading to cellular damage and disruption of normal cellular processes .

Properties

IUPAC Name

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12(4)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNLCVANIZMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-(N-t-butoxycarbonyl-N-methylamino)valerate (557 mg) in methanol (6 ml) and 1 N sodium hydroxide solution (3.41 ml) was stirred at ambient temperature for 1 hour. The solution was concentrated in vacuo, and the residue was poured into water (20 ml) and diethyl ether (20 ml). The aqueous layer was separated and acidified with 1 N hydrochloric acid, and extracted with ethyl acetate (20 ml×3). The extract was collected and washed with water (40 ml×2) and brine (40 ml) successively, and dried over magnesium sulfate. Evaporation of the solvent gave 5-(N-t-butoxycarbonyl-N-methylamino)valeric acid (470 mg) as an oil.
Name
methyl 5-(N-t-butoxycarbonyl-N-methylamino)valerate
Quantity
557 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.41 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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